3-(Difluoromethyl)-5-hydroxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoromethylated compounds are of significant interest in various fields such as drug design, agrochemicals, pharmaceuticals, and material science . This is due to the fact that the incorporation of a difluoromethyl group into biologically active molecules can improve their chemical, physical, and biological properties .
Synthesis Analysis
The synthesis of difluoromethylated compounds has seen significant advances in recent years . Various methods have been developed, including electrophilic, nucleophilic, radical, and cross-coupling methods . These advances have streamlined access to molecules of pharmaceutical relevance .Chemical Reactions Analysis
Difluoromethylation processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Safety and Hazards
Future Directions
The field of difluoromethylation has seen significant advances in recent years, and it’s expected that this trend will continue . The development of new difluoromethylation reagents and methods will likely lead to the discovery of new difluoromethylated compounds with potential applications in various fields .
Mechanism of Action
Target of Action
The primary target of 3-(Difluoromethyl)-5-hydroxybenzonitrile is the succinate dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the mitochondrial respiratory chain, playing a crucial role in energy production within cells .
Mode of Action
This compound acts by inhibiting the succinate dehydrogenase enzyme . This inhibition disrupts the normal functioning of the enzyme, leading to an interruption in energy production and the growth of the organism . The compound’s interaction with its target results in the inhibition of spore germination, germ tubes, and mycelial growth within the fungus target species .
Biochemical Pathways
The compound affects the citric acid cycle and the mitochondrial respiratory chain by inhibiting the succinate dehydrogenase enzyme . This disruption leads to a decrease in ATP production, affecting various downstream processes that rely on this energy source. The exact biochemical pathways affected by this compound are still under investigation.
Pharmacokinetics
It is known that the presence of the difluoromethyl group can greatly improve the lipophilic pharmacokinetic properties of drug molecules This suggests that the compound may have good bioavailability
Result of Action
The result of the action of this compound is the inhibition of growth in the target organisms. By inhibiting the succinate dehydrogenase enzyme, the compound disrupts energy production within the cell, leading to cell death .
Properties
IUPAC Name |
3-(difluoromethyl)-5-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-8(10)6-1-5(4-11)2-7(12)3-6/h1-3,8,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJFEPKRTUHYCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)F)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.